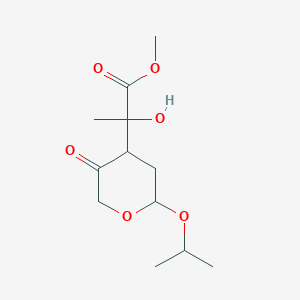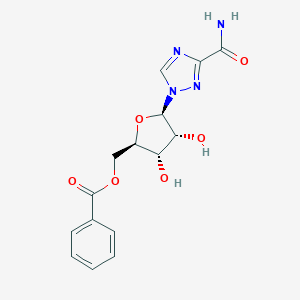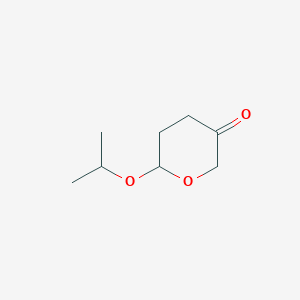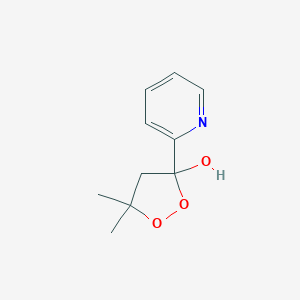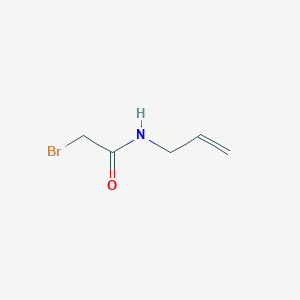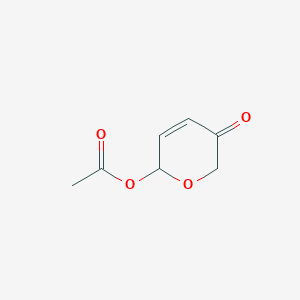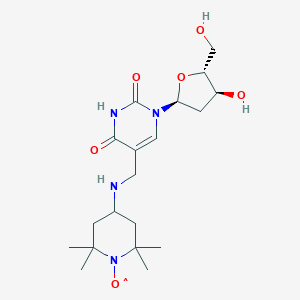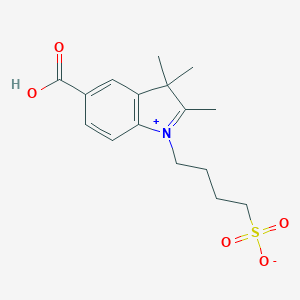
5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium is a chemical compound that belongs to the class of indolium salts This compound is known for its unique structural features, which include a carboxyl group, a sulfobutyl group, and a trimethylindolium core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium typically involves the reaction of carboxylated indolenine with sulfobutylated indolenine. The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. For instance, the carboxylated indolenine can be synthesized by reacting indolenine with a carboxylating agent under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .
化学反应分析
Types of Reactions
5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated oxides, while reduction may produce reduced indolium derivatives .
科学研究应用
5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in biological assays and imaging studies due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including drug delivery and diagnostic imaging.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to changes in cellular processes. For instance, its fluorescent properties make it useful in imaging applications, where it can bind to specific biomolecules and emit light upon excitation .
相似化合物的比较
Similar Compounds
1,1’-bis-(4-sulfobutyl)indotricarbocyanine-5,5’-dicarboxylic acid: A similar compound with additional carboxyl and sulfobutyl groups, known for its enhanced hydrophilicity and lower plasma protein binding.
Indocyanine green: A clinically approved near-infrared fluorescent dye with similar structural features but different pharmacokinetic properties.
Uniqueness
5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse scientific fields highlight its versatility and importance in research and industry .
属性
IUPAC Name |
4-(5-carboxy-2,3,3-trimethylindol-1-ium-1-yl)butane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-11-16(2,3)13-10-12(15(18)19)6-7-14(13)17(11)8-4-5-9-23(20,21)22/h6-7,10H,4-5,8-9H2,1-3H3,(H-,18,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFUKKLDNXMBDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)C(=O)O)CCCCS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627747 |
Source


|
| Record name | 4-(5-Carboxy-2,3,3-trimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852818-04-3 |
Source


|
| Record name | 4-(5-Carboxy-2,3,3-trimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

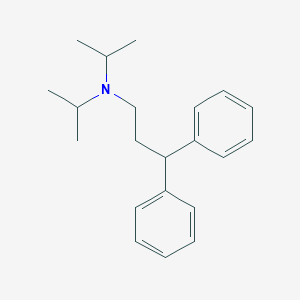



![Methyl (4R,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-11-carboxylate](/img/structure/B135864.png)

